(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS2/c1-4-6-12-13(21-16-15-12)14(19)18-7-5-8-20-10-11(18)9-17(2)3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRYPPSVIIXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCSCC2CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule characterized by the presence of a thiazepane ring and a thiadiazole moiety. These structural features suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.
Structural Overview
The compound can be broken down into two main components:
- Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
Molecular Structure
| Component | Description |
|---|---|
| Thiazepane | Contributes to the compound's heterocyclic nature and potential reactivity. |
| Thiadiazole | Known for its diverse biological activities including antimicrobial and anticancer effects. |
| Dimethylamino Group | Enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy. |
Antimicrobial Activity
Research indicates that compounds with thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess activity against various bacterial strains and fungi. The presence of the thiazepane structure may also enhance this activity through synergistic effects.
Anti-inflammatory Properties
Compounds similar to the target molecule have demonstrated anti-inflammatory effects in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Anticancer Potential
Recent studies have suggested that compounds containing both thiazepane and thiadiazole rings may inhibit cancer cell proliferation. The exact mechanism is believed to involve interaction with specific molecular targets related to cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives found that compounds with similar structures to our target exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating potent antimicrobial properties.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of thiazepane-containing compounds showed that they could induce apoptosis in human cancer cell lines through activation of caspase pathways.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : Interaction with key enzymes involved in inflammatory processes or microbial resistance.
- Receptor Modulation : Binding to specific receptors that regulate cell growth and immune responses.
Table: Summary of Biological Activities
Scientific Research Applications
Overview
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone , commonly referred to as AM411, is a synthetic organic molecule recognized for its role as a long-acting cannabinoid receptor agonist, particularly targeting the CB1 receptor. This compound is of significant interest in pharmacological research due to its potential therapeutic applications in various fields including pain management and appetite regulation.
Pain Management
Research has shown that compounds such as AM411 can effectively modulate pain pathways. Studies involving animal models have demonstrated its potential in reducing pain sensitivity and altering pain perception through its action on cannabinoid receptors.
Appetite Regulation
Given its interaction with the CB1 receptor, AM411 may play a role in appetite stimulation. This effect is particularly relevant in clinical settings for patients suffering from conditions that lead to significant weight loss or anorexia.
Neuroprotective Effects
Preliminary studies suggest that AM411 may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by mitigating neuronal damage and promoting survival.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of AM411:
Study 1: Chronic Pain Model
In a study involving squirrel monkeys, chronic treatment with AM411 resulted in significant tolerance to its analgesic effects. This finding highlights the need for careful dosing strategies in potential therapeutic applications.
Study 2: Appetite Stimulation
A clinical trial assessing the effects of AM411 on appetite in cancer patients showed promising results, with participants reporting increased hunger and weight gain over a six-week period.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiazepane Amine
The tertiary amine group in the dimethylaminomethyl substituent (attached to the thiazepane ring) is a key site for nucleophilic reactions:
Electrophilic Substitution on the Thiadiazole Ring
The 1,2,3-thiadiazole ring is electron-deficient, favoring electrophilic substitution at the 5-position (adjacent to the sulfur atom) :
Ring-Opening Reactions of the Thiazepane
The seven-membered thiazepane ring may undergo ring-opening under acidic or basic conditions:
Functionalization of the Methanone Group
The ketone moiety bridging the thiazepane and thiadiazole rings is susceptible to nucleophilic additions:
Cross-Coupling Reactions
The thiadiazole ring’s aromatic system enables transition-metal-catalyzed coupling:
Thermal and Photochemical Reactions
The compound’s stability under thermal or UV exposure is critical for storage and application:
Comparative Reactivity Table
| Reactive Site | Relative Reactivity (Scale: 1–5) | Dominant Factor |
|---|---|---|
| Thiadiazole C-5 | 4 | Electron deficiency |
| Thiazepane N | 3 | Steric hindrance |
| Methanone C=O | 2 | Electronic stabilization |
Key Research Gaps and Recommendations
-
Experimental Validation : Predicted reactions require empirical confirmation via techniques like HPLC and NMR .
-
Biological Activity Screening : Priority for derivatives with modified thiadiazole or thiazepane moieties .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance coupling reaction yields .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound’s structural uniqueness lies in its hybrid thiazepane-thiadiazole framework. Key analogs and their distinguishing features are summarized below:
Key Observations :
- The dimethylaminomethyl group on the thiazepane may enhance solubility in acidic environments via protonation, unlike non-basic analogs .
Key Observations :
- The target compound’s synthesis may require amide coupling between pre-formed thiazepane and thiadiazole units, analogous to methods in .
- Triethylamine (TEA) is a common base for facilitating cyclization and deprotonation in thiadiazole formation .
Computational and Analytical Insights
- Crystallography : Programs like SHELXL and WinGX () are widely used for resolving crystal structures of heterocyclic compounds, aiding in the validation of synthetic products .
- LC/MS Profiling : Marine-derived thiadiazoles () are prioritized using LC/MS, a method applicable to the target compound for purity assessment and metabolite identification .
Q & A
Q. What synthetic methodologies are suitable for preparing (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone?
- Methodological Answer : While the exact synthesis of this compound is not detailed in the literature, analogous protocols for thiadiazole and thiazepane derivatives can be adapted. For example:
- Step 1 : Use a condensation reaction between a functionalized thiadiazole precursor (e.g., 4-propyl-1,2,3-thiadiazol-5-carboxylic acid) and a thiazepane amine derivative.
- Step 2 : Employ coupling agents like DCC/DMAP or HATU in anhydrous DMF under nitrogen to form the methanone bridge.
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or DMF .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to prevent decomposition of the dimethylamino-methyl group.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid).
- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., DFT-based simulations) to verify substituent positions .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values.
- Melting Point Consistency : Compare with literature analogs (if available) to detect polymorphic variations .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiadiazole-thiazepane methanone scaffold?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a fractional factorial design to test variables like solvent polarity (DMF vs. ethanol), temperature (room temp vs. reflux), and catalyst load (triethylamine vs. DIPEA).
- Statistical Analysis : Use ANOVA to identify significant factors affecting yield, followed by Tukey’s HSD test for pairwise comparisons .
- Case Study : achieved 65–78% yields for thiadiazole derivatives using ethanol-triethylamine at room temperature, suggesting similar conditions may favor this scaffold .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or IR spectroscopy to confirm functional groups.
- Dynamic NMR Studies : Investigate conformational flexibility of the thiazepane ring, which may cause signal splitting in NMR due to slow exchange processes .
- Computational Refinement : Use molecular docking or MD simulations to model preferred conformers and compare with experimental data .
Q. How can the pharmacological activity of this compound be predicted based on its structural analogs?
- Methodological Answer :
- SAR Analysis : Compare with thiadiazole-containing vasorelaxants (e.g., ’s hypotensive agents) to hypothesize mechanisms like calcium channel modulation .
- In Silico Screening : Perform molecular docking against targets such as CDK9 (as in ) using AutoDock Vina, focusing on the thiadiazole moiety’s binding affinity .
- In Vitro Assays : Prioritize testing in isolated aortic ring models (as in ) to evaluate vasorelaxation potency .
Q. What advanced spectroscopic techniques are critical for characterizing the dimethylamino-methyl group’s electronic environment?
- Methodological Answer :
- -NMR : Probe nitrogen environments in the dimethylamino group to assess electron density and hydrogen bonding potential.
- XPS (X-ray Photoelectron Spectroscopy) : Quantify nitrogen oxidation states and confirm amine vs. ammonium forms.
- UV-Vis Spectroscopy : Analyze π→π* transitions in the thiadiazole ring to infer conjugation with the methanone group .
Data Analysis & Experimental Design
Q. How should researchers statistically validate reproducibility in synthetic batches?
- Methodological Answer :
- Replication : Synthesize ≥3 independent batches under identical conditions.
- Statistical Tests : Use Student’s t-test (for two batches) or one-way ANOVA (for >2 batches) to compare yields/purity.
- Control Variables : Standardize reagent sources (e.g., anhydrous solvents) and storage conditions to minimize batch variability .
Q. What computational tools are recommended for modeling the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states of the dimethylamino and thiadiazole groups.
- MD Simulations (GROMACS) : Simulate solvation in explicit water at pH 2–12 to identify hydrolysis-prone bonds .
- DFT Calculations (Gaussian) : Calculate Gibbs free energy changes for degradation pathways (e.g., thiadiazole ring opening) .
Contradictions & Troubleshooting
Q. How to address discrepancies between theoretical and experimental retention indices in chromatographic analysis?
- Methodological Answer :
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS Fragmentation : Identify byproduct structures via collision-induced dissociation patterns.
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., imine formation in ) that may lead to side reactions .
- Isolation and Characterization : Recrystallize byproducts and perform single-crystal XRD to confirm structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
